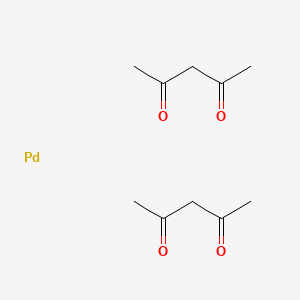

Palladium; pentane-2,4-dione

Description

Pentane-2,4-dione (acetylacetone, C₅H₈O₂) is a β-diketone characterized by two ketone groups separated by a methylene group. Its structure allows for keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding, forming a six-membered ring . This tautomerization enhances its acidity (pKa ≈ 9) compared to simple ketones like acetone (pKa ≈ 20) .

In coordination chemistry, pentane-2,4-dione acts as a bidentate ligand, forming stable chelates with metals. While the provided evidence lacks direct data on palladium complexes, analogous β-diketonate complexes (e.g., vanadium(III) tris-β-diketonates) suggest that palladium likely forms similar structures under appropriate conditions . Such complexes are pivotal in catalysis and materials science, though specific palladium derivatives require further study.

Properties

Molecular Formula |

C10H16O4Pd |

|---|---|

Molecular Weight |

306.65 g/mol |

IUPAC Name |

palladium;pentane-2,4-dione |

InChI |

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3; |

InChI Key |

YNUJADNRNHJXDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Pd] |

Origin of Product |

United States |

Scientific Research Applications

2.1. Asymmetric Synthesis

Palladium; pentane-2,4-dione plays a crucial role in asymmetric synthesis, particularly in the formation of chiral compounds. For instance, studies have demonstrated its effectiveness in catalyzing diastereo- and enantioselective reactions, which are essential for producing pharmaceuticals with specific stereochemistry.

Case Study:

A palladium-catalyzed formal [3+2]-cycloaddition reaction was reported where substituted vinyl-cyclopropanes reacted with electron-deficient olefins to yield highly substituted cyclopentanes. The use of this compound in this context enhanced the stereoselectivity of the products significantly .

2.2. Polymer Synthesis

The compound is also utilized in the synthesis of polymers through palladium-catalyzed polycondensation reactions. This method allows for the efficient production of poly(phenyl)sulfide derivatives.

Data Table: Polymerization Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| C-S Cross Coupling | 85 | |

| Polycondensation | 90 | |

| Synthesis of Poly(phenyl)sulfide | 80 |

Organic Transformations

This compound is instrumental in various organic transformations:

3.1. Carbonylative Reactions

The compound has been shown to facilitate carbonylative syntheses effectively. For example, a study demonstrated its use in synthesizing acylfuran derivatives through a multicomponent carbonylative reaction.

Case Study:

In a recent investigation, palladium iodide catalyzed the carbonylative synthesis of 2-acylfuran derivatives from pentane-2,4-dione substrates. The reaction conditions were optimized to achieve high yields and selectivity .

3.2. Furan Synthesis

The compound has been applied in the synthesis of functionalized furans via palladium-catalyzed reactions involving diketones and alkenyl bromides.

Data Table: Furan Synthesis Yields

Mechanistic Insights

Understanding the mechanism by which this compound operates is vital for optimizing its applications:

4.1. Catalytic Mechanism

The catalytic cycle typically involves the formation of a π-allyl-palladium intermediate that stabilizes the dipole long enough to allow for subsequent reactions with nucleophiles or electrophiles . This mechanism is crucial for achieving high selectivity and efficiency in various transformations.

Chemical Reactions Analysis

Reaction with Nitric Oxide

Pd(acac)₂ reacts with nitric oxide (NO) to form complexes with hydroxyimino ligands :

Mechanism :

-

NO oxidizes the acetylacetonate ligand, forming a 3-hydroxyimino derivative.

-

Sequential ligand substitution yields mixed-ligand and homoleptic complexes.

Properties :

-

The hydroxyimino complexes exhibit distinct IR absorption bands at 1620–1650 cm⁻¹ (C=N) .

-

X-ray crystallography confirms square-planar geometry in the mixed-ligand complex .

Alkylation Reactions

Pd(acac)₂ catalyzes C-alkylation of pentane-2,4-dione with allylic alcohols :

Key observations :

-

Terminal alkylation predominates for monosubstituted allyl alcohols (e.g., allyl alcohol → 3-allylpentane-2,4-dione, 85% yield) .

-

Steric effects from branched allylic alcohols reduce yields (e.g., 2-methylallyl alcohol → 62% yield) .

| Substrate | Product | Yield |

|---|---|---|

| Allyl alcohol | 3-Allylpentane-2,4-dione | 85% |

| Cinnamyl alcohol | 3-Cinnamylpentane-2,4-dione | 78% |

| 2-Methylallyl alcohol | 3-(2-Methylallyl)pentane-2,4-dione | 62% |

Cyclization and Coupling Reactions

Pd(acac)₂ facilitates intramolecular cyclization in substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione :

Mechanism :

-

Oxidative addition of Pd to C–Br bonds forms a Pd–R intermediate.

-

Chelation to the enolate oxygen activates the proximal double bond.

-

5-exo-trig cyclization yields bicyclic products (72–89% yield) .

Thermal Stability and Decomposition

Pd(acac)₂ decomposes at 210°C, releasing acetylacetone and forming palladium nanoparticles :

Applications :

-

Serves as a precursor for Pd nanoparticle synthesis in catalysis .

-

Decomposition kinetics follow first-order behavior with an activation energy of 120 kJ/mol .

Ligand Exchange Reactions

Pd(acac)₂ undergoes ligand exchange with stronger field ligands (e.g., PPh₃) :

Implications :

Comparison with Similar Compounds

Structural and Tautomeric Properties

Table 1: Tautomeric and Acidic Properties of Selected β-Diketones

*Discrepancy in enol content (76% vs. 92%) may arise from experimental conditions (e.g., solvent, temperature).

Key Observations :

- Pentane-2,4-dione exhibits higher enol content than ethyl acetoacetate due to intramolecular H-bonding stabilizing the enol form .

- Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) display stronger H-bond acidity, altering their coordination behavior .

- Hexane-2,5-dione, with a longer carbon chain, shows reduced enol content and reactivity in multi-component reactions .

Metal Complexation Behavior

Table 2: Metal Complexes of β-Diketones

*Palladium complexes are inferred from analogous reactions (e.g., Pd(OAc)₂ in cross-coupling) .

Key Insights :

- Pentane-2,4-dione forms six-membered chelate rings with metals, enhancing stability compared to ethyl acetoacetate’s less rigid complexes.

- Fluorinated β-diketones may form stronger complexes with metals preferring electron-deficient ligands (e.g., lanthanides) .

Preparation Methods

Direct Synthesis from Palladium Metal and Acetylacetone

The most widely documented method involves the direct reaction of high-purity palladium metal with acetylacetone (Hacac) in the presence of oxidizing agents. A patented approach (CN102838469A) outlines the following steps :

-

Dissolution of Palladium Metal : Sponge palladium (>99.95% purity) is dissolved in a mixture of concentrated nitric acid (65 wt%) and hydrogen peroxide (30 wt%) at 45–50°C. The oxidative dissolution produces palladium nitrate, with nitric acid acting as the primary oxidizer and hydrogen peroxide enhancing reaction kinetics .

-

Precipitation of Palladium Hydroxide : Sodium hydroxide (3 M) is added to the solution until pH 9, inducing the formation of a brown palladium hydroxide precipitate. Stirring for 1 hour ensures complete precipitation .

-

Ligand Substitution with Acetylacetone : The precipitate is reacted with acetylacetone (2.2 equivalents relative to Pd) under reflux at 60°C for 8 hours. The enolate form of acetylacetone displaces hydroxide ligands, forming the stable bis(acetylacetonato)palladium(II) complex .

-

Purification : The product is filtered, washed with deionized water to neutrality, and dried at 70°C for 9 hours, yielding Pd(acac)₂ with >95% purity (confirmed by elemental analysis and mass spectrometry) .

Critical Parameters :

-

Oxidizer Ratio : A 2:1 molar ratio of HNO₃ to H₂O₂ optimizes palladium dissolution while minimizing side reactions.

-

Ligand Stoichiometry : Substoichiometric Hacac (<2 equivalents) leads to incomplete coordination, whereas excess Hacac complicates purification .

Mechanistic Insights into Pd(acac)₂ Formation

The synthesis mechanism involves sequential oxidative dissolution, hydroxide precipitation, and ligand substitution:

-

Oxidative Dissolution :

Hydrogen peroxide accelerates this step by regenerating HNO₃ via the reaction:

.

The square-planar geometry of Pd(acac)₂ is stabilized by resonance within the acetylacetonate ligands, as confirmed by X-ray crystallography .

Analytical Validation and Characterization

Elemental Analysis :

Spectroscopic Data :

-

IR : Strong bands at 1575 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch) .

-

¹H NMR (CDCl₃) : δ 1.98 (s, 12H, CH₃), 5.35 (s, 2H, methine) .

Thermal Stability : Decomposition initiates at 210°C, with complete decomposition to Pd metal at 450°C .

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Direct Metal Reaction | Pd sponge | HNO₃, H₂O₂, Hacac | 60°C | 90–95% | >95% | |

| PdCl₂ Ligand Exchange | PdCl₂ | NaOH, Hacac | 80°C | 70–80% | 90–93% |

Applications and Industrial Relevance

Pd(acac)₂ serves as a precursor for:

-

Cross-Coupling Catalysts : Suzuki-Miyaura and Heck reactions (1–5 mol% loading) .

-

Nanoparticle Synthesis : Monodisperse CuPd alloys via thermal decomposition .

-

Thin-Film Deposition : Chemical vapor deposition (CVD) of palladium coatings .

Challenges and Optimization Strategies

-

Impurity Control : Residual nitrate ions from the direct method can inhibit catalytic activity. Washing with ammonium hydroxide reduces nitrate content .

-

Scalability : The patent method’s use of H₂O₂ enhances safety compared to traditional HNO₃-only dissolution but requires careful temperature control to avoid exothermic runaway .

Q & A

Q. What factors contribute to the enhanced acidity of pentane-2,4-dione (pKa ≈ 9) compared to acetone (pKa ≈ 20)?

The acidity arises from resonance stabilization of the enolate anion. The two carbonyl groups in pentane-2,4-dione allow delocalization of the negative charge across three resonance structures, significantly stabilizing the conjugate base. In contrast, acetone’s enolate has limited resonance stabilization, leaving more charge density on the α-carbon. Electrostatic potential maps confirm greater charge delocalization in pentane-2,4-dione’s enolate .

Q. How can the keto-enol tautomerism of pentane-2,4-dione be analyzed experimentally?

¹H NMR spectroscopy is a key method. In CDCl₃, the keto form (δ ≈ 2.2 ppm, singlet for methyl groups) and enol form (δ ≈ 5.5 ppm, singlet for enolic proton; δ ≈ 3.4 ppm, methyl groups split due to coupling) coexist. Integration of signals allows calculation of the equilibrium constant (K ≈ [enol]/[keto]). Advanced NMR techniques (e.g., variable-temperature studies) quantify thermodynamic parameters like ΔH and ΔS .

Q. What safety protocols are critical when handling pentane-2,4-dione in the laboratory?

- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure.

- PPE : Wear gloves, goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for high vapor concentrations.

- Emergency measures : Provide eyewash stations and emergency showers. Follow OSHA 1910.1020 for medical surveillance if chronic exposure occurs .

Q. How is pentane-2,4-dione synthesized, and what are common derivatives?

A basic synthesis involves condensation of acetylacetone with methyl iodide in the presence of potassium carbonate (K₂CO₃) in alcoholic solutions. Derivatives like 3-methylpentane-2,4-dione are prepared via alkylation of the enolate intermediate. Reaction conditions (e.g., temperature, solvent) influence yield and regioselectivity .

Advanced Research Questions

Q. How do the electronic descriptors of pentane-2,4-dione and its derivatives inform solvent selection for palladium-catalyzed reactions?

Abraham’s descriptors (e.g., hydrogen bond acidity/basicity, polarizability) predict solubility and reactivity. Pentane-2,4-dione exhibits high hydrogen bond basicity (β = 0.90) but negligible acidity (α = 0), making it suitable for polar aprotic solvents. Fluorinated derivatives (e.g., trifluoropentane-2,4-dione) show increased α, altering coordination behavior in palladium complexes .

Q. What mechanistic insights explain the reactivity of pentane-2,4-dione in acidic condensation reactions (e.g., with urea)?

Under acidic conditions, pentane-2,4-dione exists predominantly in the enol form, which undergoes nucleophilic attack by urea. Kinetic studies (UV-Vis, NMR) reveal a two-step process: (1) acid-catalyzed enolization and (2) cyclization to form hydroxypyrimidines. Fluorinated analogs lacking enolizable protons follow alternative pathways, confirming the enol’s role .

Q. How does pentane-2,4-dione act as a ligand in palladium complexes, and what are its spectroscopic signatures?

As a bidentate ligand (κ²-O,O'), pentane-2,4-dione coordinates Pd(II) via the two oxygen atoms, forming square-planar complexes. Key spectroscopic

Q. What experimental methods determine the thermodynamic properties (e.g., ΔHcombustion) of pentane-2,4-dione?

Bomb calorimetry measures enthalpy of combustion (ΔH° = 16.8 kJ/mol for gas phase). Gas-phase thermochemistry data (e.g., via Eqk methods) and reaction kinetics (e.g., with MoOCl₄ or WOCl₄) provide insights into decomposition pathways and stability .

Q. How do steric and electronic effects in substituted pentane-2,4-dione derivatives influence palladium-catalyzed cross-coupling reactions?

Alkyl substituents (e.g., methyl groups) increase steric bulk, reducing catalytic activity but enhancing selectivity. Electron-withdrawing groups (e.g., CF₃) strengthen Pd–O bonds, altering redox potentials and reaction rates. Comparative studies using Hammett plots or DFT calculations quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.